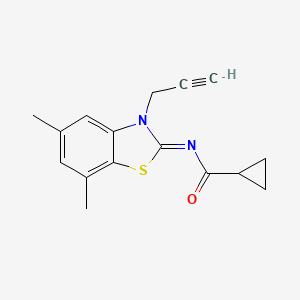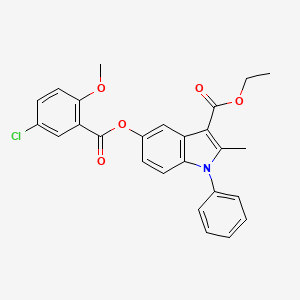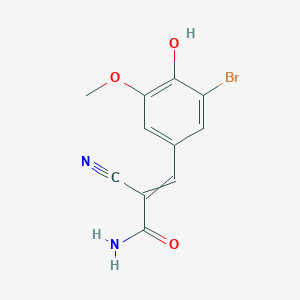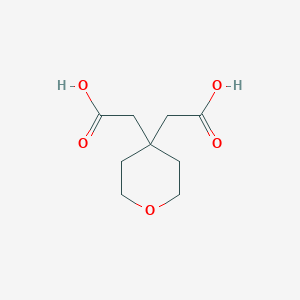
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide”, also known as DBD-TBN, is an organic compound that has gained significant attention in the field of materials science due to its unique properties. It is used to treat polymers to achieve an antimicrobial effect .
Synthesis Analysis
The synthesis of similar compounds involves the preparation of spiropyran derivatives with the N-alkynyl functional group. The click reactions of these spiropyran derivatives with 1-azido-4-nitrobenzene and (azidomethyl)benzene are studied .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 3,3-dimethyl-2-methylene-1-prop-2-ynyl-2,3-dihydro-1H-indole with 3- and 5-nitrosalicylaldehyde .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide, also known as F1816-0939:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research has indicated that F1816-0939 exhibits significant anticancer activity. It can induce apoptosis in cancer cells by activating various cellular pathways. This compound has been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell death .
Antioxidant Potential
The compound has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
F1816-0939 has been found to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Applications
The compound has shown neuroprotective effects in preclinical studies. It can protect neurons from damage caused by oxidative stress and inflammation, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. This suggests its potential use in developing treatments for these conditions .
Antiviral Activity
Research has also explored the antiviral potential of F1816-0939. It has been found to inhibit the replication of certain viruses, including influenza and herpes simplex virus. This activity is attributed to its ability to interfere with viral entry and replication processes .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition is beneficial in conditions like Alzheimer’s disease, where increased acetylcholine levels can improve cognitive function .
Photodynamic Therapy
F1816-0939 has potential applications in photodynamic therapy (PDT). It can act as a photosensitizer, generating reactive oxygen species upon light activation. This property can be utilized to target and destroy cancer cells or pathogens selectively, making it a valuable tool in PDT .
These diverse applications highlight the versatility and potential of F1816-0939 in various fields of scientific research. Each application area offers unique opportunities for further exploration and development.
properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-4-7-18-13-9-10(2)8-11(3)14(13)20-16(18)17-15(19)12-5-6-12/h1,8-9,12H,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXGVPIJTFJLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CC3)S2)CC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide](/img/structure/B2728094.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2728095.png)


![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2728100.png)
![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)


![2-(4-Fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2728110.png)
![N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728111.png)


![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B2728116.png)